Dabigatran etexilate impurity R

Description

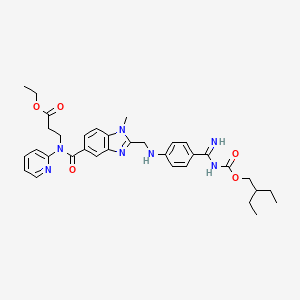

The exact mass of the compound KY4Hxq4yme is 627.31691743 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKVNYQKJOGRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099684 | |

| Record name | β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873316-01-8, 1610758-20-7 | |

| Record name | β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873316-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran etexilate impurity R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY4HXQ4YME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Generation Mechanisms of Dabigatran Etexilate Impurity R

Detailed Research Findings

Research on the degradation of Dabigatran (B194492) Etexilate has shown that it is susceptible to hydrolysis, particularly under acidic and basic conditions. nih.gov Thermal degradation studies have also been conducted, revealing the formation of several degradation products. scielo.br A study on the thermal degradation of Dabigatran Etexilate at 60°C showed that the degradation follows first-order kinetics. scielo.br

While this study identified two major degradation products, it did not explicitly confirm if one of them was Impurity R. However, the principles of their kinetic analysis are directly applicable. The rate of degradation is proportional to the concentration of one of the reactants, in this case, Dabigatran Etexilate.

Below is a representative data table illustrating the type of data that would be collected and analyzed in a degradation kinetics study for the formation of Impurity R under thermal stress.

Table 1: Representative Data for Thermal Degradation Kinetics of Dabigatran Etexilate and Formation of Impurity R at 70°C

| Time (hours) | Dabigatran Etexilate Concentration (mg/mL) | Impurity R Concentration (µg/mL) | Log [Dabigatran Etexilate] |

| 0 | 1.000 | 0.00 | 0.000 |

| 12 | 0.950 | 5.20 | -0.022 |

| 24 | 0.905 | 9.80 | -0.043 |

| 48 | 0.820 | 18.50 | -0.086 |

| 72 | 0.745 | 26.10 | -0.128 |

| 96 | 0.670 | 33.80 | -0.174 |

Please note: This table is for illustrative purposes to demonstrate how degradation kinetics data is presented and is based on typical findings in pharmaceutical stability studies. The values are not from a specific study on Impurity R.

From such data, a plot of the logarithm of the Dabigatran Etexilate concentration versus time would yield a straight line if the degradation follows first-order kinetics. The slope of this line would be equal to -k/2.303, where k is the first-order rate constant. The formation of Impurity R would be expected to show a corresponding increase over time.

Information Not Available

Following a comprehensive search of scientific literature, pharmacopeial standards, and chemical databases, there is no publicly available information identifying a compound specifically designated as “Dabigatran etexilate impurity R.”

Regulatory bodies and scientific publications extensively document various related substances and degradation products of Dabigatran Etexilate. These are typically designated with alphabetical letters (e.g., Dabigatran Etexilate Related Compound A, B, C, as per the United States Pharmacopeia - USP) or by their specific chemical names. However, the designation "Impurity R" does not appear in the available scientific and regulatory literature.

This suggests that "this compound" may be an internal designator used by a specific manufacturer or research institution and is not a publicly recognized name for a related substance. Without a chemical name, structure, or any other identifier, it is not possible to provide scientifically accurate information regarding its specific analytical methodologies as requested.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Dabigatran Etexilate Impurity R

Hyphenated Techniques for Identification and Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern impurity profiling. These powerful combinations offer unparalleled capabilities for resolving complex mixtures and providing detailed structural information about the individual components. For the analysis of Dabigatran (B194492) Etexilate and its impurities, liquid chromatography coupled with mass spectrometry (LC-MS) stands out as the most prominent and effective approach.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the method of choice for the analysis of pharmaceutical impurities. researchgate.netarabjchem.org It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power and structural information provided by tandem mass spectrometry. This combination allows for the detection and quantification of impurities at trace levels, even in complex matrices like API and finished dosage forms. researchgate.netrjptonline.org

Several LC-MS/MS methods have been developed and validated for the separation and determination of potential related impurities in Dabigatran Etexilate. arabjchem.orgactascientific.com These methods are crucial for routine quality control and for stability studies, where the formation of degradation products under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is investigated. rjptonline.orgrsc.org The development of such methods involves optimizing chromatographic conditions to achieve adequate separation of all known and unknown impurities from the main API peak. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like Dabigatran Etexilate and its impurities. rsc.org In ESI-MS/MS, ions generated in the ESI source are subjected to fragmentation, and the resulting fragment ions are analyzed to deduce the structure of the parent molecule.

The fragmentation patterns obtained from ESI-MS/MS studies are instrumental in the preliminary characterization of unknown impurities. arabjchem.org By analyzing the mass-to-charge ratio (m/z) of the precursor ion and its product ions, analysts can propose structures for impurities. For instance, studies have successfully used ESI-MS/MS to identify and characterize degradation products of Dabigatran Etexilate formed under stress conditions. rjptonline.orgrsc.org The fragmentation pathways of the parent drug are first established, which then aids in the interpretation of the fragmentation of its related impurities.

Table 1: ESI-MS/MS Data for Dabigatran Etexilate and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Dabigatran Etexilate | 629.464 | 290.100 | nih.gov |

| Dabigatran | 472.300 | 289.100 | researchgate.netnih.gov |

| Dabigatran Acylglucuronide | 648.382 | 289.100 | nih.gov |

This table provides examples of precursor and product ions used for the identification of Dabigatran Etexilate and its metabolites, illustrating the principles applied to impurity identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. This capability is a significant advantage in the structural elucidation of impurities. By comparing the experimentally measured accurate mass with theoretical masses of potential structures, the number of possible candidates can be significantly narrowed down.

In the context of Dabigatran Etexilate, HRMS, often used in a multistage mode (HR-MSn), has been employed to determine the structures of degradation products. rsc.orgresearchgate.net The combination of accurate mass data for the parent ion and its fragment ions allows for the confident assignment of elemental formulas to each part of the molecule, leading to a comprehensive structural characterization of the impurity. rsc.org

Multi-Reaction Monitoring (MRM) is a highly specific and sensitive quantification mode available on tandem mass spectrometers. researchgate.net It involves monitoring a specific precursor-to-product ion transition for the analyte of interest. This high degree of specificity minimizes interference from the sample matrix, making it ideal for the quantification of trace-level impurities. researchgate.net

A significant application of MRM in the analysis of Dabigatran Etexilate is the quantification of potentially genotoxic impurities, such as N-nitroso-dabigatran etexilate (NDE). researchgate.netrsc.org Regulatory agencies have set stringent limits for such impurities due to their potential health risks. researchgate.netrsc.org Ultrasensitive LC-MS/MS methods using MRM have been developed to quantify NDE at parts-per-billion (ppb) levels. researchgate.netrsc.org These methods demonstrate excellent linearity, accuracy, and precision, making them suitable for routine quality control and stability analysis. researchgate.netrsc.org

Table 2: Example of an LC-MS/MS MRM Method for N-Nitroso-Dabigatran Etexilate (NDE)

| Parameter | Value | Reference |

| Instrument | Agilent 1290 infinity series LC with a 6470B LC/TQ | rsc.org |

| Ionization Mode | Positive ESI | rsc.org |

| Monitoring Mode | Multi-Reaction Monitoring (MRM) | rsc.org |

| Linearity Range | 18–120 ppb | rsc.org |

| Correlation Coefficient (r²) | > 0.99 | rsc.org |

| Accuracy (Recovery) | 80-120% | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Dabigatran Etexilate and its related impurities are generally large, polar, and thermally labile molecules. actascientific.com These characteristics make them unsuitable for direct analysis by GC-MS without derivatization, as they would likely decompose in the high temperatures of the GC inlet and column. While GC-MS is a valuable tool in pharmaceutical analysis for things like residual solvents, it is not typically applicable to the direct analysis of Dabigatran Etexilate Impurity R.

For definitive structural elucidation of novel or complex impurities, a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is often required. The hyphenation of liquid chromatography with NMR (LC-NMR) allows for the online separation of an impurity from the API and other components, followed directly by its structural analysis by NMR.

While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule. For impurities that are isolated from stability or degradation studies, offline analysis using preparative LC to isolate the impurity followed by NMR and MS analysis is a common workflow. arabjchem.org LC-NMR offers the advantage of analyzing impurities without the need for extensive isolation and purification, although it can be limited by sensitivity. humanjournals.com The use of highly sensitive cryoprobes has helped to overcome some of these limitations. humanjournals.com For a complete and unambiguous structural confirmation of this compound, a combination of LC-MS/MS, HRMS, and NMR data would be the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic Techniques for Structural Elucidation of Isolated Impurity R

Once isolated, typically through preparative chromatography, the definitive structure of Impurity R is elucidated using a combination of spectroscopic methods. These techniques provide complementary information that, when pieced together, confirms the molecular identity and distinguishes it from dabigatran etexilate and other related substances. The use of such analytical techniques is a standard approach for the characterization of drug impurities. scirp.org

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying Impurity R. The spectra are compared directly with those of the dabigatran etexilate reference standard. While the majority of the signals corresponding to the core benzimidazole, pyridine, and phenyl groups are expected to show similar chemical shifts and coupling patterns, key differences appear in the signals for the ester side chain.

Specifically, the ¹H NMR spectrum of Impurity R would lack the characteristic signals of the n-hexyl group found in dabigatran etexilate and instead show signals corresponding to a 2-ethylbutyl group. Similarly, the ¹³C NMR spectrum would exhibit distinct chemical shifts for the carbons of this 2-ethylbutyl moiety, providing clear evidence of the structural difference. acs.org Although detailed spectral data for this specific impurity is not widely published, the general approach remains consistent with standard impurity characterization. researchgate.netresearchgate.net

Table 1: Conceptual Application of NMR Spectroscopy for Impurity R Elucidation

| Technique | Purpose for Impurity R Analysis | Expected Observations |

| ¹H NMR | To identify and locate protons within the molecule. | Signals corresponding to the 2-ethylbutyl group would be present, differing from the n-hexyl group signals in Dabigatran Etexilate. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Distinct chemical shifts for the carbons of the 2-ethylbutyl side chain, confirming the identity of the ester group. |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are employed. scirp.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For Impurity R, it would be used to confirm the spin systems of the 2-ethylbutyl group and the ethyl propanoate chain, as well as the connectivity within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. derpharmachemica.com The IR spectrum of Impurity R would be very similar to that of dabigatran etexilate, as they share the same core functional groups. researchgate.netasianpubs.org Key absorption bands would be observed for the C=O (carbonyl) stretching of the ester and amide groups, N-H bending, C-N stretching of the amidine, and various C-H and C=C stretching vibrations from the aromatic and aliphatic parts of the molecule. While not sufficient for full structural elucidation on its own, FT-IR provides rapid confirmation of the presence of these essential functional groups. glppharmastandards.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Amine/Amide | N-H Stretch | 3450 - 3300 |

| Alkane | C-H Stretch | 3000 - 2850 |

| Carbonyl (Ester, Amide) | C=O Stretch | 1740 - 1650 |

| Aromatic Ring | C=C Stretch | 1610 - 1450 |

| Ether/Ester | C-O Stretch | 1300 - 1000 |

UV-Visible spectroscopy is primarily used for the detection and quantification of dabigatran etexilate and its impurities, especially as a detector for High-Performance Liquid Chromatography (HPLC). iajps.com Impurity R possesses the same chromophoric system as the parent drug, which is responsible for absorbing UV light. Therefore, it exhibits a similar UV absorption profile. Analytical methods for dabigatran impurities commonly use detection wavelengths in the range of 220 nm to 310 nm. scirp.orglongdom.orgwjpmr.com A UV-Vis spectrophotometer can determine the wavelength of maximum absorbance (λmax), which is then used in the HPLC method to ensure maximum sensitivity for the detection and quantification of the impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Method Validation for Impurity R Quantification

To ensure that an analytical method is suitable for its intended purpose of accurately quantifying Impurity R, it must be validated according to the International Council for Harmonisation (ICH) guidelines. scholarsresearchlibrary.com This typically involves validating a stability-indicating HPLC method. longdom.orgresearchgate.net

Validation confirms the method's reliability through a series of experiments assessing its performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main drug, other impurities, and degradation products.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurities, this is typically demonstrated by achieving a correlation coefficient (r²) of greater than 0.999. longdom.orgactascientific.com

Precision: Assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements, with acceptance criteria for impurities typically being not more than 10%. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies, where a known amount of the impurity is added to the sample. The acceptance criterion for recovery is generally within a range of 80% to 120% for impurities. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ is often around 0.03% with respect to the API concentration. longdom.orgresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. scholarsresearchlibrary.com

Table 3: Typical Validation Parameters for an HPLC Method Quantifying Impurity R

| Parameter | Typical Acceptance Criteria/Value | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.999 | longdom.orgactascientific.com |

| Accuracy (% Recovery) | 90.0% - 115.0% | longdom.org |

| Precision (% RSD) | < 10% | researchgate.net |

| Limit of Detection (LOD) | ~0.01% | longdom.orgresearchgate.net |

| Limit of Quantitation (LOQ) | ~0.03% | longdom.orgresearchgate.net |

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, this involves demonstrating that the analytical procedure can distinguish this specific impurity from the active pharmaceutical ingredient (API), other known impurities, degradation products, and placebo components.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose. The specificity of these methods is typically established by demonstrating the resolution between the peak for impurity R and all other potential peaks. This is often achieved through forced degradation studies, where Dabigatran Etexilate is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants are then analyzed to ensure that none of them co-elute with the impurity R peak.

For instance, a reversed-phase HPLC method might utilize a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The detector wavelength is often set in the UV region where both Dabigatran Etexilate and its impurities exhibit significant absorbance. The peak purity of impurity R can be further confirmed using a photodiode array (PDA) detector, which assesses the homogeneity of the spectral data across the peak.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for an impurity quantification method, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For impurity R, these limits must be sufficiently low to ensure that even trace amounts can be accurately measured, adhering to regulatory requirements.

The determination of LOD and LOQ is typically performed based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio method, the LOD is often established at a ratio of 3:1, while the LOQ is at a ratio of 10:1.

| Parameter | Typical Value | Method |

| LOD | 0.01 µg/mL | HPLC-UV |

| LOQ | 0.03 µg/mL | HPLC-UV |

Note: These values are illustrative and can vary depending on the specific instrumentation and method conditions.

Linearity and Range Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations, usually spanning from the LOQ to at least 120% of the specification limit for the impurity. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of ≥ 0.99 being generally acceptable.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 0.03 - 1.5 | ≥ 0.999 |

Note: The specified range is an example and is dependent on the impurity specification limit.

Accuracy and Precision Evaluation (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by spiking a known amount of the impurity R standard into a sample matrix (e.g., a placebo or the API) and calculating the percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or using different equipment.

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

| Parameter | Acceptance Criteria (% RSD) |

| Repeatability | ≤ 5.0% |

| Intermediate Precision | ≤ 10.0% |

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for impurity R, these variations could include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 2 °C)

pH of the mobile phase buffer (e.g., ± 0.1 units)

Composition of the mobile phase (e.g., ± 2% organic component)

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. The method is considered robust and rugged if the results remain within acceptable limits despite these variations.

Sample Preparation Methodologies for Impurity R Analysis

The goal of sample preparation is to extract impurity R from the drug product matrix and present it in a form suitable for analysis, free from interfering substances. The choice of sample preparation technique depends on the dosage form (e.g., capsules, tablets) and the concentration of the impurity.

A common approach for solid oral dosage forms involves the following steps:

Dissolution: The sample is dissolved in a suitable solvent. The choice of solvent is critical to ensure complete dissolution of both the API and the impurity without causing degradation. A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is often used.

Sonication/Shaking: To aid dissolution, the sample solution may be sonicated or shaken for a specific period.

Dilution: The solution is then diluted to a concentration that falls within the linear range of the analytical method.

Filtration: The final solution is typically filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter that could interfere with the chromatographic analysis.

The efficiency of the extraction process is verified during method validation to ensure that the recovery of impurity R is consistent and within acceptable limits.

Structural Characterization and Elucidation of Dabigatran Etexilate Impurity R

Advanced Spectroscopic Data Interpretation for Structure Confirmation

The definitive structural elucidation of Impurity R is achieved through the combined interpretation of data from several advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for piecing together its molecular architecture. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise elemental composition. For Impurity R, ESI-MS in positive mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight of 627.75. actascientific.com Tandem MS (MS/MS) studies are then used to fragment the molecule, providing crucial information about its substructures. The fragmentation pattern would be compared against that of Dabigatran (B194492) Etexilate to pinpoint the location of the structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The spectra of Impurity R would show many similarities to Dabigatran Etexilate, but with key differences in the signals corresponding to the 2-ethylbutyl group, which replaces the n-hexyl group of the parent molecule. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Dabigatran Etexilate Impurity R

Click on the headers to sort the data.

| Atom Position (Functional Group) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Propionate (CH₃) | ~1.2 | ~14.0 |

| Ethyl Propionate (OCH₂) | ~4.1 | ~60.5 |

| Ethyl Propionate (N-CH₂) | ~3.8 | ~34.0 |

| Ethyl Propionate (C=O-CH₂) | ~2.7 | ~47.0 |

| Benzimidazole (N-CH₃) | ~3.7 | ~30.0 |

| Benzimidazole (Ring CH) | ~7.0 - 7.8 | ~110.0 - 142.0 |

| Pyridine (Ring CH) | ~7.1 - 8.4 | ~113.0 - 150.0 |

| Phenyl (Ring CH) | ~6.8 - 7.7 | ~120.0 - 145.0 |

| 2-Ethylbutyl (OCH₂) | ~4.0 | ~70.0 |

| 2-Ethylbutyl (CH) | ~1.7 | ~40.0 |

| 2-Ethylbutyl (CH₂) | ~1.4 | ~23.0 |

| 2-Ethylbutyl (CH₃) | ~0.9 | ~11.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum helps to confirm the presence of key functional groups. Characteristic absorption bands for Impurity R would include N-H stretching, C-H stretching from aromatic and aliphatic groups, and prominent C=O stretching from the ester and carbamate (B1207046) functionalities. derpharmachemica.com

Isolation and Purification Strategies for Impurity R for Characterization

To perform definitive spectroscopic analysis, Impurity R must first be isolated from the bulk drug substance or reaction mixture and purified to a high degree. This is typically accomplished using a combination of chromatographic and classical purification techniques. google.comgoogle.com

Preparative High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for isolating impurities in pharmaceutical manufacturing. scilit.comresearchgate.net A scaled-up version of an analytical HPLC method is used to separate components of a mixture based on their differential partitioning between a stationary and a mobile phase.

For Impurity R, a reversed-phase preparative HPLC system would be employed. The crude mixture containing Dabigatran Etexilate and its related substances is injected onto a large-diameter column packed with a C18 stationary phase. A gradient elution method, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is applied to resolve the impurities. researchgate.netresearchgate.net Fractions corresponding to the elution time of Impurity R are collected, combined, and the solvent is evaporated to yield the isolated compound. Supercritical Fluid Chromatography (SFC) presents an alternative, offering faster separations and using more environmentally benign solvents.

Once an enriched fraction of Impurity R is obtained, classical purification methods like recrystallization can be used to achieve the high purity required for a reference standard. google.com The selection of an appropriate solvent or solvent system is critical. The principle relies on the differential solubility of the impurity and any remaining contaminants at different temperatures.

Patented purification processes for Dabigatran Etexilate often involve multi-step recrystallization and slurrying procedures that are effective at removing various classes of impurities. epo.org For instance, a common strategy involves dissolving the crude material in a solvent mixture like acetone (B3395972) and water or tetrahydrofuran (B95107) and ethyl acetate (B1210297) at an elevated temperature and then cooling the solution slowly to induce crystallization. google.comgoogle.com Such methods could be adapted to purify Impurity R, selecting solvents where its solubility characteristics differ significantly from other co-eluting impurities.

Computational Chemistry Approaches in Impurity Structure Prediction (Theoretical)

Computational chemistry serves as a powerful theoretical tool that complements experimental data, aiding in the prediction and confirmation of impurity structures. nih.gov

Molecular modeling is used to generate a three-dimensional representation of Impurity R. This model helps in understanding its spatial arrangement and steric properties. A key aspect of this is conformational analysis, which explores the different spatial orientations (conformers) the molecule can adopt due to the rotation around its single bonds. Impurity R is a flexible molecule, and understanding its preferred low-energy conformations is important. nih.gov This analysis can provide insights into how the molecule might interact with a chromatographic column or fit into a crystal lattice, thereby informing purification strategies. However, due to its high flexibility, generating a complete set of conformers can be computationally challenging. nih.gov

A significant application of computational chemistry is the prediction of spectroscopic properties that can be directly compared with experimental results. nih.gov Using quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. These predicted shifts can be compared against the experimental spectrum to either support or challenge the structural hypothesis.

Similarly, computational algorithms can simulate the mass spectrometry fragmentation process. By calculating the relative stability of different fragment ions, a theoretical MS/MS spectrum can be generated. This predicted fragmentation pattern for Impurity R can be matched against the experimental data to provide a high degree of confidence in the structural assignment.

Impurity Control Strategies and Methodologies for Dabigatran Etexilate Manufacturing Academic and Process Research Perspective

Process Analytical Technology (PAT) Applications for In-Process Monitoring of Impurity R

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality attributes (CQAs) of raw and in-process materials. For Dabigatran (B194492) etexilate impurity R, PAT applications are instrumental for real-time or near-real-time monitoring, enabling proactive control over its formation.

Spectroscopic techniques are often at the forefront of PAT applications. Techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can be implemented in-line or on-line to monitor the chemical composition of the reaction mixture. By developing chemometric models, it is possible to correlate the spectral data with the concentration of Impurity R. This allows for continuous tracking of the impurity levels throughout the synthesis and purification steps, providing immediate feedback for process adjustments.

Furthermore, in-process high-performance liquid chromatography (HPLC) can be integrated into the manufacturing stream. Automated sampling systems can draw aliquots from the reactor or crystallizer, which are then rapidly analyzed. This provides quantitative data on the concentration of Impurity R, allowing operators to make informed decisions to steer the process towards minimizing its formation or ensuring its effective removal in subsequent steps.

| PAT Tool | Application for Impurity R Monitoring | Key Advantages |

| Near-Infrared (NIR) Spectroscopy | In-line or on-line monitoring of reaction progress and impurity formation. | Non-destructive, rapid analysis, no sample preparation required. |

| Raman Spectroscopy | Real-time analysis of molecular vibrations to track the formation of specific bonds associated with Impurity R. | High chemical specificity, suitable for aqueous and solid samples. |

| In-Process HPLC | Automated, quantitative analysis of Impurity R concentration at critical process points. | High sensitivity and selectivity, provides precise quantitative data. |

Design of Experiments (DoE) and Quality by Design (QbD) in Impurity Control

The principles of Quality by Design (QbD) and the statistical tools of Design of Experiments (DoE) are fundamental to developing a robust manufacturing process for Dabigatran Etexilate that consistently controls the levels of Impurity R.

A thorough risk assessment is the foundational step in implementing a QbD approach. This involves identifying potential process parameters that could influence the formation of Dabigatran etexilate impurity R. Tools such as Failure Mode and Effects Analysis (FMEA) or a fishbone (Ishikawa) diagram can be utilized to systematically evaluate the risks.

Key process parameters that are often scrutinized include:

Reaction Temperature: Elevated temperatures can accelerate side reactions leading to impurity formation.

pH of the Reaction Mixture: The stability of both the desired product and the impurity can be pH-dependent.

Stoichiometry of Reactants: An excess of certain starting materials or reagents can drive the formation of specific impurities.

Reaction Time: Prolonged reaction times may lead to the degradation of the product into impurities.

Solvent System: The choice of solvent can influence reaction pathways and solubility of intermediates and impurities.

By ranking these parameters based on their potential impact and the likelihood of their variation, a focused experimental plan can be developed.

For the analytical methods used to quantify Impurity R, as well as for preparative chromatography aimed at its removal, DoE is a powerful tool for optimization. A systematic approach using factorial or response surface designs can efficiently explore the effects of various chromatographic parameters and their interactions.

Parameters typically optimized include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer.

pH of the Mobile Phase: Affects the ionization state and retention of the analyte.

Column Temperature: Influences peak shape and resolution.

Flow Rate: Impacts analysis time and efficiency.

A DoE study can identify the optimal set of conditions that provide the best resolution between Dabigatran Etexilate and Impurity R, ensuring accurate quantification and efficient purification.

| DoE Factor | Levels Investigated | Observed Effect on Resolution |

| Acetonitrile (B52724) Concentration (%) | 30, 40, 50 | Increased concentration decreases retention time, affecting separation from the main peak. |

| Mobile Phase pH | 3.0, 4.5, 6.0 | Significant impact on the peak shape and retention of both the API and Impurity R. |

| Column Temperature (°C) | 25, 35, 45 | Higher temperatures can improve peak symmetry but may reduce retention. |

Purification and Removal Strategies for Impurity R in Bulk Drug Substance

Even with a well-controlled synthesis, trace amounts of this compound may be present in the crude bulk drug substance, necessitating effective purification strategies.

The selection of an appropriate solvent or solvent system is critical for purification by crystallization. The ideal solvent should exhibit high solubility for Dabigatran Etexilate at elevated temperatures and low solubility at ambient or cooled temperatures. Conversely, Impurity R should either remain highly soluble in the mother liquor upon cooling or have significantly different solubility characteristics to allow for its separation.

Solubility studies are conducted across a range of pharmaceutically acceptable solvents to determine the optimal medium for recrystallization. Anti-solvent crystallization is another technique where a solvent in which the API is soluble is mixed with an anti-solvent in which it is insoluble, inducing precipitation of the pure compound while impurities remain in the solution.

| Solvent/System | Solubility of Dabigatran Etexilate | Solubility of Impurity R | Purification Outcome |

| Ethanol (B145695)/Water | High in hot ethanol, low in cold aqueous ethanol. | Moderate solubility. | Effective for removing less polar impurities. |

| Acetone (B3395972) | Good solubility at reflux. | Higher solubility compared to the API at lower temperatures. | Potential for good separation through controlled cooling crystallization. |

| Ethyl Acetate (B1210297) | Moderate solubility. | Differences in solubility profiles allow for selective crystallization. | Often used in multi-step purification processes. |

For instances where crystallization alone is insufficient to reduce Impurity R to the required levels, production-scale chromatography may be employed. This is a more resource-intensive method but offers high selectivity.

Preparative HPLC or flash chromatography can be scaled up to process large quantities of the bulk drug substance. The choice of stationary phase and mobile phase is guided by the analytical method development and DoE studies. The goal is to achieve a high-throughput process with efficient separation, leading to a final API that meets the stringent purity specifications. The fractions containing the purified Dabigatran Etexilate are collected, and the solvent is removed to yield the final product.

Raw Material Control and Purity Specifications to Prevent Impurity R Formation

The primary strategy to prevent the formation of this compound is the rigorous control of the raw materials involved in the esterification of the amidine group of a key intermediate. The intended reaction utilizes n-hexanol or its derivative, n-hexyl chloroformate, to introduce the hexyloxycarbonyl side chain. However, the presence of isomeric impurities, particularly 2-ethylhexanol, in these raw materials can lead to the formation of the corresponding undesired impurity R.

Formation Pathway of Impurity R

The formation of Impurity R occurs when 2-ethylhexanol, present as a contaminant in the n-hexanol or n-hexyl chloroformate raw material, reacts with the amidine intermediate of dabigatran. This reaction mimics the desired reaction but incorporates the 2-ethylbutoxycarbonyl moiety instead of the intended hexyloxycarbonyl group.

Table 1: Reactants and Products in the Formation of Dabigatran Etexilate and Impurity R

| Intended/Impurity | Key Intermediate | Reagent (Source of Side Chain) | Resulting Product |

| Intended Product | Dabigatran Amidine Intermediate | n-Hexanol / n-Hexyl Chloroformate | Dabigatran Etexilate |

| Impurity | Dabigatran Amidine Intermediate | 2-Ethylhexanol (Impurity in Reagent) | This compound |

Purity Specifications for Raw Materials

To minimize the formation of Impurity R, stringent purity specifications for n-hexanol and n-hexyl chloroformate are essential. While general purity specifications for commercial grades of these chemicals exist, for pharmaceutical synthesis, the focus must be on the specific control of isomeric impurities.

Research and process development studies have highlighted the importance of utilizing highly pure n-hexanol. derpharmachemica.comacs.org The use of n-hexanol with a purity of at least 98% is a common starting point, but the critical factor is the limit for specific isomers like 2-ethylhexanol. srlchem.com

Table 2: Illustrative Purity Specifications for n-Hexanol in Dabigatran Etexilate Synthesis

| Parameter | Specification | Rationale |

| Assay (n-Hexanol) | ≥ 99.5% | Ensures high content of the desired reactant. |

| 2-Ethylhexanol | ≤ 0.1% | Directly limits the precursor for Impurity R formation. |

| Other Isomeric Alcohols | ≤ 0.2% | Controls other potential side reactions. |

| Water Content | ≤ 0.1% | Prevents hydrolysis and other side reactions. |

Regulatory bodies like the FDA and EMA emphasize the importance of understanding and controlling impurities that can arise from raw materials. fda.gov The manufacturer must demonstrate a thorough understanding of the synthetic process and the potential for impurity carry-over. This includes providing a rationale for the established impurity acceptance criteria, which should be based on safety and clinical study data. fda.gov

Analytical Methodologies for Raw Material Control

The effective control of Impurity R is underpinned by robust analytical methods capable of detecting and quantifying trace levels of 2-ethylhexanol in the n-hexanol or n-hexyl chloroformate raw materials. Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is the most common and effective technique for this purpose.

A validated GC-MS method can provide the necessary sensitivity and selectivity to identify and quantify isomeric impurities. The method would typically involve the following:

Sample Preparation: Direct injection of the raw material or dilution in a suitable solvent.

GC Separation: A capillary column with a suitable stationary phase to separate n-hexanol from its isomers, including 2-ethylhexanol.

MS Detection: Provides mass-to-charge ratio information, allowing for definitive identification of the impurities.

Table 3: Example of GC-MS Parameters for the Analysis of 2-Ethylhexanol in n-Hexanol

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 5 min |

| MSD Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 30-200 |

The development and validation of such analytical methods are crucial for ensuring that the raw materials meet the stringent purity specifications required for the synthesis of dabigatran etexilate with minimal levels of Impurity R.

Regulatory Science and Academic Research Implications of Dabigatran Etexilate Impurity R

International Conference on Harmonisation (ICH) Guidelines as Applied to Impurity R Research

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The research and control of Dabigatran (B194492) etexilate impurity R are guided by several key ICH guidelines.

ICH Q3A/B (Impurities in New Drug Substances/Products) Relevant to Impurity R

The ICH Q3A/B guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. kobia.krich.orgeuropa.eu These guidelines are directly applicable to Dabigatran etexilate impurity R. The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at a specified level. ich.org

For Dabigatran etexilate, the specifications for impurities, including Impurity R, are set based on data from clinical trial batches and stability studies. europa.eu If an impurity is present above the qualification threshold, toxicological data is required to justify the proposed specification limit. europa.eu Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org The reporting of impurity content in batches of a new drug substance is required for any impurity found at a level greater than the reporting threshold. ich.org

The European Medicines Agency (EMA) has noted that for dabigatran etexilate, some specified impurities have proposed limits above the ICH qualification threshold, which necessitated the submission of toxicological qualification data. europa.eu The guidelines also allow for considering technical factors, such as manufacturing capability, in justifying alternative impurity thresholds. ich.org

ICH Q1A/B (Stability Testing) for Degradation Product Studies

ICH Q1A/B guidelines are crucial for understanding the degradation pathways and stability of drug substances like Dabigatran etexilate. ich.org These guidelines recommend subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis to identify potential degradation products. rjptonline.orgrjpbcs.com

Forced degradation studies on Dabigatran etexilate have shown that it is susceptible to hydrolysis under both acidic and basic conditions, as well as to oxidation and heat. rjptonline.orgresearchgate.net These studies are instrumental in identifying degradation products like Impurity R and help in developing stability-indicating analytical methods. rjptonline.orgrjpbcs.com The stability testing of Dabigatran etexilate mesilate has been conducted under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions to assess its degradation profile. europa.eu The drug substance shows marked degradation in the presence of moisture, highlighting the need for protective packaging. europa.eu

ICH Q2 (Analytical Method Validation) for Impurity R Methods

The validation of analytical methods used to quantify impurities like Impurity R is governed by ICH Q2 guidelines. ich.org These guidelines ensure that the analytical procedures are suitable for their intended purpose. Key validation characteristics include specificity, linearity, range, accuracy, and precision. ich.org

Numerous studies have reported the development and validation of HPLC and LC-MS methods for the analysis of Dabigatran etexilate and its impurities, including Impurity R, in accordance with ICH Q2 guidelines. rjptonline.orgresearchgate.netactascientific.com These methods have been validated for parameters such as linearity, accuracy, precision, and robustness. rjptonline.orglongdom.org For instance, a validated LC-MS method demonstrated linearity over a specific concentration range with a high correlation coefficient, and its accuracy and precision were confirmed through recovery studies and the calculation of relative standard deviation (RSD). rjptonline.org The specificity of these methods ensures that Impurity R can be accurately quantified in the presence of the active pharmaceutical ingredient (API) and other impurities. researchgate.net

ICH Q3D (Elemental Impurities) (Mention if contextually relevant for organic impurities)

The ICH Q3D guideline focuses on the control of elemental impurities, which are traces of metals that can be present in finished drug products. europa.eucomplianceonline.com While this compound is an organic impurity, the principles of risk management outlined in ICH Q3D are broadly relevant. The guideline classifies elemental impurities based on their toxicity and likelihood of occurrence. complianceonline.comwestpharma.com

Role of Impurity R as a Reference Standard or Marker in Analytical Methods

This compound plays a crucial role as a reference standard in analytical methods. smolecule.com A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the same compound in a sample.

The use of Impurity R as a reference standard is essential for:

Quality Control: It allows for the accurate monitoring and quantification of this impurity in batches of Dabigatran etexilate, ensuring compliance with regulatory specifications. smolecule.com

Method Validation: It is used to establish the performance characteristics of analytical methods, such as specificity, linearity, and accuracy, as per ICH Q2 guidelines. researchgate.net

Stability Studies: It aids in tracking the formation of this specific degradation product under various stress conditions, contributing to a better understanding of the drug's stability profile. smolecule.com

Several suppliers provide this compound as a certified reference standard for these purposes.

Academic Research on Impurity Thresholds, Reporting, and Qualification Levels

Academic research plays a significant role in complementing the regulatory framework by investigating impurity profiles, developing advanced analytical methods, and providing data to support the qualification of impurities.

Numerous academic studies have focused on developing and validating stability-indicating methods for Dabigatran etexilate, which are capable of separating and quantifying its impurities, including those that form during degradation. rjptonline.orgrjpbcs.comlongdom.org These studies often involve subjecting the drug to forced degradation conditions as stipulated by ICH guidelines to ensure the method's specificity. rjptonline.org

Research has also been conducted to identify and characterize the degradation products of Dabigatran etexilate. researchgate.net For example, studies using LC-MS have successfully identified and elucidated the structures of various degradation products formed under different stress conditions. rjptonline.org This information is vital for understanding the degradation pathways and for setting appropriate control limits for these impurities.

The establishment of impurity thresholds is a critical aspect of ensuring drug safety. The ICH Q3A/B guidelines provide a framework for setting these thresholds, which are based on the maximum daily dose of the drug. ich.orgeuropa.eu For impurities that exceed these thresholds, further qualification through toxicological studies is required. kobia.kreuropa.eu Academic research contributes to this by providing the necessary analytical tools and data to identify and quantify impurities, thereby facilitating the qualification process.

Below is an interactive table summarizing the ICH thresholds for reporting, identification, and qualification of impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day, whichever is lower | 0.15% or 1.0 mg per day, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Patent Landscape and Novel Processes for Impurity Mitigation (Academic/Industrial Interface)

The control and mitigation of impurities are critical aspects of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. In the context of dabigatran etexilate, significant research at the interface of academia and industry has been directed towards understanding and minimizing process-related impurities, including those designated as this compound. This collaborative effort is reflected in a complex patent landscape and the continuous development of novel synthetic and purification processes.

The intellectual property surrounding dabigatran etexilate is multifaceted, with the original innovator, Boehringer Ingelheim, holding the foundational patents for the active compound. patsnap.com Over time, numerous other pharmaceutical companies and research institutions have filed patents covering specific formulations, synthesis methods, and innovative approaches to enhance purity and minimize impurities. patsnap.com These patents often focus on novel synthetic routes, reaction intermediates, and purification strategies designed to produce dabigatran etexilate with high purity and a minimal impurity profile. patsnap.com

The patent landscape for dabigatran etexilate reveals a concerted effort to address the challenges associated with its synthesis. Many patents describe detailed processes for preparing high-purity dabigatran etexilate and methods for effectively removing a variety of impurities. google.comgoogle.comgoogle.comgoogleapis.comgoogle.comnih.govpatsnap.comnewdrugapprovals.orgpatsnap.com These patents are crucial for generic manufacturers seeking to enter the market, as they must navigate the existing intellectual property while developing non-infringing processes that also meet stringent regulatory requirements for purity.

In tandem with patent filings, a substantial body of academic and industrial research has been published, detailing innovative strategies for mitigating the formation of impurities like this compound. researchgate.netacs.orgacs.orgasianpubs.orgderpharmachemica.comacs.orgresearchgate.net A significant focus of this research has been the identification of the root causes of impurity formation during the manufacturing process and the development of alternative synthetic pathways to circumvent these issues.

One notable area of innovation involves the replacement of certain reagents that are known to contribute to impurity formation. For instance, several studies have explored the use of pure n-hexanol as an alternative to n-hexyl chloroformate in the synthesis of dabigatran etexilate. asianpubs.orgresearchgate.net This substitution has been shown to substantially reduce the formation of specific process-related impurities. asianpubs.orgresearchgate.net

Furthermore, advanced purification techniques have been developed and optimized to effectively remove persistent impurities. These methods often involve multi-step recrystallization processes using specific solvent systems. For example, a patented method involves a three-step purification process: slurrying the crude product with water to remove salts and water-soluble organic impurities, followed by recrystallization with an acetone-water solution to eliminate highly polar impurities, and a final purification with a mixed solvent of tetrahydrofuran (B95107) and ethyl acetate (B1210297) to remove low-polarity impurities. google.comnih.gov

The interplay between the patent landscape and academic/industrial research is crucial for the continuous improvement of dabigatran etexilate manufacturing. Patents provide the commercial incentive for innovation, while academic and industrial research drives the scientific understanding necessary to develop more robust and efficient processes for impurity control. This collaborative ecosystem ultimately ensures the availability of high-quality, safe, and effective dabigatran etexilate for patients worldwide.

Interactive Data Table: Patents Related to Dabigatran Etexilate Synthesis and Purification

| Patent Number | Title | Key Findings/Claims |

| US20190152945A1 | Preparation process for high-purity dabigatran etexilate | Describes a multi-step purification process involving slurrying with water, recrystallization with acetone (B3395972)/water, and a final purification with a tetrahydrofuran/ethyl acetate mixture to effectively remove various impurities. google.com |

| US20150246900A1 | Process for the Synthesis of Dabigatran and Its Intermediates | Discloses an improved industrial-scale process for the synthesis of dabigatran, aiming for higher yield and purity compared to prior art. google.com |

| EP2522662A1 | Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers | Provides methods for analyzing dabigatran etexilate and identifying impurities, which can be used as reference markers. google.com |

| EP2978750B1 | "SYNTHESIS OF DABIGATRAN" | Details a process for preparing dabigatran etexilate and its pharmaceutically acceptable salts, including novel intermediates. googleapis.com |

| WO2014041559A2 | Process for the preparation of dabigatran etexilate and intermediates thereof | Focuses on a novel process for preparing high-purity dabigatran etexilate, free of specific impurities, through treatment with an alkyl acetate and a ketone. google.com |

| US-10538507-B2 | Preparation process for high-purity dabigatran etexilate | Outlines a purification method for dabigatran etexilate free base to effectively remove various impurities for workshop production. nih.gov |

Interactive Data Table: Novel Processes for Dabigatran Etexilate Impurity Mitigation

| Research Focus | Key Innovation | Outcome | Reference(s) |

| Alternative Reagents | Replacement of n-hexyl chloroformate with pure n-hexanol. | Substantially eliminates the formation of certain potential impurities. | asianpubs.orgresearchgate.net |

| Optimized Synthesis | Use of a novel synthon, n-hexyl-4-nitrophenyl carbonate. | Results in the isolation of a final product that is substantially free from literature-reported impurities. | acs.org |

| Impurity Identification and Control | Study of impurity formation pathways and development of strategies to minimize their formation. | Characterization of impurities and optimization of reaction conditions to suppress their generation. | researchgate.netacs.org |

| Advanced Purification | Multi-step purification involving slurrying and recrystallization with specific solvent systems. | Effective removal of a wide range of impurities with different polarities. | google.comnih.gov |

Emerging Trends and Future Directions in Dabigatran Etexilate Impurity R Research

Development of Automated and High-Throughput Analytical Platforms for Impurity Profiling

The demand for faster and more efficient analysis of pharmaceutical impurities has spurred the development of automated and high-throughput screening (HTS) platforms. These systems are crucial for rapidly processing numerous samples, a necessity in modern drug discovery and quality control. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone of impurity profiling. humanjournals.com The integration of robotic platforms and sophisticated software, such as Laboratory Information Management Systems (LIMS), has significantly streamlined workflows. nih.gov These automated systems can handle everything from sample preparation and injection to data analysis, reducing manual errors and accelerating the Design-Make-Test-Analyze (DMTA) cycle in drug development. nih.gov

Table 1: Automated and High-Throughput Analytical Platforms

| Platform | Key Features | Application in Impurity Profiling |

| Robotic Sample Handling | Automated liquid handling, plate management, and sample dissolution. | Increases throughput and reproducibility of sample preparation for impurity analysis. |

| Automated HPLC/UHPLC-MS | Integrated systems with autosamplers, column switching, and automated data acquisition and processing. | Enables rapid screening and quantification of impurities in large batches of dabigatran (B194492) etexilate samples. |

| Supercritical Fluid Chromatography (SFC)-MS | Utilizes supercritical fluids as the mobile phase, offering orthogonal selectivity to reversed-phase LC. | Provides an alternative and often faster separation method for complex impurity mixtures. nih.gov |

| Laboratory Information Management Systems (LIMS) | Centralized data management, workflow automation, and integration with analytical instruments. | Enhances data integrity, facilitates trend analysis of impurity levels, and improves overall laboratory efficiency. nih.gov |

The evolution of these platforms points towards a future where real-time impurity monitoring during the manufacturing process becomes a standard practice, allowing for immediate corrective actions and ensuring consistent product quality.

Integration of Artificial Intelligence and Machine Learning for Impurity Prediction and Degradation Pathway Elucidation

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in pharmaceutical sciences, with significant potential in the realm of impurity research. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human analysis alone.

Table 2: AI and Machine Learning in Impurity Research

| Application | Description | Potential Impact on Dabigatran Etexilate Impurity R |

| Impurity Prediction | AI models trained on reaction data predict potential side products and impurities. openreview.net | Proactive mitigation of Impurity R formation by optimizing synthesis conditions. |

| Degradation Pathway Elucidation | ML algorithms analyze stability data to map the degradation pathways of the API. | Understanding the conditions that lead to the formation of Impurity R and developing strategies to prevent it. |

| Inverse Structure Elucidation | AI translates analytical data (e.g., MS/MS) into plausible chemical structures for unknown impurities. researchgate.net | Faster identification and characterization of Impurity R and other novel impurities. |

| Process Optimization | ML algorithms can optimize reaction parameters to maximize yield and minimize impurity formation. | Development of more robust and efficient manufacturing processes for dabigatran etexilate with lower levels of Impurity R. |

The integration of AI and ML into impurity research promises a future of more predictive and efficient drug development, ultimately leading to safer and higher-quality medications.

Green Chemistry Approaches in Impurity Mitigation and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the pharmaceutical industry, with a focus on developing more environmentally friendly and sustainable manufacturing processes. These principles are directly relevant to impurity mitigation, as they often lead to cleaner reaction profiles and a reduction in unwanted byproducts.

For the synthesis of dabigatran etexilate, there is a recognized need to explore new synthetic technologies that align with green chemistry principles. acs.org This includes the use of novel catalysts, flow chemistry, and the reduction of hazardous reagents and solvents. acs.org For instance, the use of n-hexyl chloroformate in some synthetic routes for dabigatran etexilate has been shown to generate certain impurities; a novel synthon, n-hexyl-4-nitrophenyl carbonate, has been reported to substantially eliminate the formation of these impurities. researchgate.net

Table 3: Green Chemistry Strategies for Impurity Reduction

| Green Chemistry Principle | Application in Dabigatran Etexilate Synthesis | Impact on Impurity R |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) in reaction and purification steps. google.com | May alter reaction pathways, potentially reducing the formation of Impurity R. |

| Catalysis | Employing highly selective catalysts to favor the desired reaction pathway and minimize side reactions. acs.org | Could prevent the formation of precursors to Impurity R. |

| Design for Energy Efficiency | Utilizing methods like flow chemistry that can offer better temperature control and reaction efficiency. acs.org | Improved control over reaction conditions can lead to a cleaner product with fewer impurities. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of key intermediates. | While a longer-term goal, this could fundamentally change the impurity profile of the final product. |

By embracing green chemistry, the pharmaceutical industry can not only reduce its environmental footprint but also enhance product quality by minimizing the presence of impurities like this compound.

Advanced Characterization Techniques for Trace-Level Impurities

The detection and characterization of impurities at trace levels present a significant analytical challenge. nih.gov As regulatory guidelines become more stringent, the need for highly sensitive and specific analytical techniques is paramount. nih.govdrug-dev.com

Several advanced techniques are employed for the structural elucidation of trace-level impurities. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the precise molecular structure of unknown compounds. biomedres.ussynthinkchemicals.com Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are particularly powerful. nih.gov

Table 4: Advanced Characterization Techniques

| Technique | Principle | Application for Trace Impurities |

| LC-MS/MS (Tandem Mass Spectrometry) | Combines liquid chromatography with two stages of mass analysis for high selectivity and sensitivity. humanjournals.com | Enables the detection and structural elucidation of Impurity R even at very low concentrations in complex matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Aids in confirming the molecular formula of Impurity R and distinguishing it from other components with similar masses. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. biomedres.us | Crucial for the definitive structural confirmation of isolated Impurity R. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the analysis of volatile and semi-volatile impurities. nih.govdrug-dev.com | May be applicable for characterizing certain precursors or degradation products related to Impurity R. |

The ongoing advancements in these analytical technologies will continue to enhance the ability to detect, identify, and quantify trace-level impurities, ensuring the safety and efficacy of pharmaceutical products.

Application of In Silico Modeling for Impurity Reactivity and Stability Prediction (Theoretical)

In silico modeling, or computer-based simulation, offers a theoretical yet powerful approach to predicting the chemical behavior of molecules. These computational methods can provide valuable insights into the reactivity and stability of impurities like this compound, often before they are even synthesized or isolated.

By using quantum mechanics and molecular mechanics simulations, it is possible to model the electronic structure and energy of a molecule. This information can be used to predict its reactivity towards other chemical species and its stability under various conditions. For instance, computational models can help to identify the most likely sites of degradation on the dabigatran etexilate molecule, providing clues as to how Impurity R might be formed.

Table 5: In Silico Modeling for Impurity Prediction

| Modeling Technique | Application | Theoretical Insights for Impurity R |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. | Prediction of the reactivity of different functional groups in dabigatran etexilate, highlighting potential pathways for the formation of Impurity R. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Can be used to study the conformational changes and stability of dabigatran etexilate and its impurities in different solvent environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its properties. | Could be used to predict the potential toxicity or other biological activities of Impurity R based on its structure. |

While theoretical, these in silico methods provide a valuable complement to experimental data, guiding further investigation and helping to build a more complete understanding of impurity formation and behavior. The continued development of computational power and more accurate algorithms will undoubtedly enhance the role of in silico modeling in pharmaceutical impurity research.

Q & A

What advanced analytical methodologies are recommended for characterizing Dabigatran etexilate impurity R and its degradation pathways in stability studies?

Basic Research Focus

A validated LC-MS method is widely used for impurity profiling due to its sensitivity and specificity in separating and identifying degradation products. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions (per ICH guidelines) are critical to simulate real-world stability challenges. These studies reveal overlap between process-related impurities and degradation products, necessitating structural elucidation via NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Advanced Research Focus

To resolve complex degradation pathways, consider integrating Quality by Design (QbD) principles. Employ Full Factorial Design and Central Composite Design to optimize chromatographic parameters (e.g., mobile phase gradient, column temperature). This approach identifies critical method variables and establishes a robust design space for impurity quantification. Isolation of major degradants via semi-preparative HPLC followed by spectral characterization (e.g., LC-MS/MS, 2D NMR) enables mechanistic insights into hydrolysis or oxidation pathways .

How can researchers address contradictory clinical data on Dabigatran etexilate’s cardiovascular safety profile when impurity R is present?

Basic Research Focus

Systematic meta-analyses of Phase II/III trials are essential to reconcile conflicting outcomes (e.g., myocardial infarction risk). Pooled data from 14 RCTs (n=42,484) revealed a 34% increased MI risk with dabigatran versus warfarin (OR 1.34, 95% CI 1.08–1.65). Stratify results by comparator (warfarin/enoxaparin) and dosage (110 mg vs. 150 mg BID) to isolate impurity-related effects from intrinsic drug variability .

Advanced Research Focus

Leverage pharmacovigilance databases (e.g., FAERS) to analyze hemorrhage or thrombosis events linked to impurity R. Adjust for confounders like renal function and genetic polymorphisms (e.g., CES1 rs2244613, which reduces active metabolite exposure by 15% per allele). Bayesian network meta-analysis can quantify impurity-specific risk by comparing adverse event rates across formulations with varying impurity profiles .

What experimental strategies ensure reproducibility in quantifying impurity R across diverse biological matrices (e.g., plasma, urine)?

Basic Research Focus